molecular formula C8H16O3 B1199609 Ethyl 3-hydroxyhexanoate CAS No. 2305-25-1

Ethyl 3-hydroxyhexanoate

Cat. No. B1199609
CAS RN: 2305-25-1
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Biochemical approaches have been developed for the synthesis of ethyl 3-hydroxyhexanoate derivatives, demonstrating the versatility and efficiency of biocatalysts in achieving high yields and enantiomeric excesses. Notably, ethyl 5-(S)-hydroxyhexanoate has been synthesized through various biochemical methods, including reduction by Pichia methanolica and enzymatic resolution, achieving yields up to 90% and enantiomeric excesses greater than 95% (Nanduri et al., 2001). Another study presented the optimization of synthetic conditions for related compounds, further highlighting the importance of reaction conditions on the yield (Han Jianrong, 2013).

Molecular Structure Analysis

A detailed study on a novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid provides insight into the molecular structure of similar ethyl 3-hydroxyhexanoate derivatives. The research utilized FT-IR spectroscopy and X-ray diffraction to characterize the structure, revealing significant interactions contributing to the 3D supramolecular network of the compound (Badoğlu et al., 2015).

Chemical Reactions and Properties

Ethyl 3-hydroxyhexanoate's reactivity has been explored through its involvement in various chemical reactions, such as nucleophilic substitution reactions for producing 3-methoxyhexanoic acid, showcasing its potential as a versatile synthetic intermediate (Han Jianrong, 2013). Additionally, its chemical properties are highlighted in the context of copper-catalyzed intramolecular hydroalkoxylation, further emphasizing its utility in synthesizing complex molecular architectures (Sanghyuck Kim & P. Lee, 2012).

Physical Properties Analysis

The physical properties of ethyl 3-hydroxyhexanoate and its derivatives, such as boiling points, solubility, and refractive indices, are crucial for their application in various domains. Studies on similar compounds provide insights into methodologies for assessing these properties, offering a foundation for understanding the physical behavior of ethyl 3-hydroxyhexanoate (Hreczuch et al., 2015).

Chemical Properties Analysis

The chemical properties of ethyl 3-hydroxyhexanoate, including reactivity under various conditions and its role in synthesis pathways, are highlighted in studies focusing on esterification and reaction with different nucleophiles. For instance, the synthesis of fragrance compounds like ethyl 6-acetoxyhexanoate from ethyl 6-hydroxyhexanoate illustrates the compound's utility in generating commercially valuable esters (McCullagh & Hirakis, 2017).

Scientific Research Applications

  • Ethyl 5-(S)-hydroxyhexanoate was synthesized using biochemical approaches, including reduction by Pichia methanolica and enzymatic resolution, showing its potential for producing enantiomerically pure compounds (Nanduri et al., 2001).

  • The bioreduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate was achieved using Kluyveromyces marxianus and Aspergillus niger, demonstrating the compound's role in producing enantioselective substances (Ramos et al., 2011).

  • Iron(III) 2-ethylhexanoate was used as a catalyst in the Diels–Alder reaction with ethyl (E)-4-oxobutenoate, indicating its utility in stereoselective synthesis (Gorman & Tomlinson, 1998).

  • The synthesis of 3-methoxyhexanoic acid from ethyl 3-hydroxy-hexanoate was optimized, exploring its potential in nucleophilic substitution reactions (Han Jianrong, 2013).

  • Ethyl 6-acetoxyhexanoate, a fragrance compound, was synthesized from ethyl 6-hydroxyhexanoate, highlighting the compound's role in fragrance industry applications (McCullagh & Hirakis, 2017).

properties

IUPAC Name

ethyl 3-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862898
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with fruity odour
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

101.00 to 102.00 °C. @ 14.00 mm Hg
Record name Ethyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and oils
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.976
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-hydroxyhexanoate

CAS RN

2305-25-1
Record name (±)-Ethyl 3-Hydroxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2305-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxyhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-HYDROXYHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3L6B34FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Ethyl 3-ketohexanoate 50 g (0.32 mol), Raney nickel 10 g and tetrahydrofuran 500 ml were mixed, and the mixture was reacted with stirring in an autoclave at a temperature of 50° C. and a hydrogen pressure of 5 kg/cm2 for 30 hours. After removing the Raney nickel from the reactant by filtration, the filtrate was concentrated and distilled under reduced pressure to obtain racemic ethyl 3-hydroxyhexanoate 42 g (0.26 mol, 85% )
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxycaproate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl butyrylacetate was used to replace for ethyl acetoacetate. Yield 48%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxyhexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxyhexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-hydroxyhexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-hydroxyhexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-hydroxyhexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-hydroxyhexanoate

Citations

For This Compound
546
Citations
OI Olasunkanmi, J Mageto… - Frontiers in …, 2022 - frontiersin.org
… In an effort to identify antiviral agents against diseases caused by the CVB, we found that ethyl 3-hydroxyhexanoate (EHX), a volatile compound present in fruits and food additives, is a …
Number of citations: 2 www.frontiersin.org
A de Souza Ramos, JB Ribeiro, R de Oliveira Lopes… - Tetrahedron letters, 2011 - Elsevier
… , and natural products.1, 2 Ethyl 3-hydroxyhexanoate is a key intermediate in the synthesis of (+)-… chiral β-hydroxyesters, as ethyl 3-hydroxyhexanoate. Asymmetric reduction of prochiral …
Number of citations: 15 www.sciencedirect.com
H Yano, N Yoshida, T Sugiura - Process Biochemistry, 1998 - infona.pl
… The racemic ethyl 3-hydroxyhexanoate 40 g (0?25 mmol) hydrated p-toluene-sulphonic acid 2?4 g and n-butanol 190 ml were mixed, and the mixture reacted, with stirring, in a stream …
Number of citations: 0 www.infona.pl
G Allegrone, M Barbeni - Flavour and fragrance journal, 1992 - Wiley Online Library
… ; these, together with ethyl 3-hydroxyhexanoate and ethyl 3-… of ethyl 3hydroxybutanoate, ethyl 3-hydroxyhexanoate and … ethyl 3-hydroxyhexanoate (11) and butyl 3hydroxybutanoate …
Number of citations: 30 onlinelibrary.wiley.com
HG Wahl, Q Hong, D Stübe, ME Maier… - … of Chromatography B …, 2001 - Elsevier
… provide 1.71 g (85%) of ethyl 2-ethyl-3-hydroxyhexanoate as a colorless oil (mixture of the syn- and … A solution of ethyl 2-ethyl-3-hydroxyhexanoate (0.261 g, 1.4 mmol) was stirred in 5% …
Number of citations: 34 www.sciencedirect.com
T Teai, A Claude-Lafontaine, C Schippa… - Journal of Essential Oil …, 2005 - Taylor & Francis
… 2(5H)-furanone (0.7 ppm), methyl hexadecanoate (0.6 ppm) and ethyl 3-hydroxyhexanoate … Of these 11 major esters, ethyl hexanoate (241 ppb), ethyl 3-hydroxyhexanoate (494 ppb) …
Number of citations: 14 www.tandfonline.com
A Torrado, M Suárez, C Duque… - Flavour and …, 1995 - Wiley Online Library
… representative example in Figure 2 the MDGC separation of methyl 3-hydroxyhexanoate and ethyl 3-hydroxyhexanoate is represented. The distribution of enantiomers determined for …
Number of citations: 38 onlinelibrary.wiley.com
M Temprado, JS Chickos - Thermochimica acta, 2005 - Elsevier
… The accuracy of the values of acetoin, ethyl 3-hydroxybutyrate and ethyl 3-hydroxyhexanoate is probably similar in magnitude to the uncertainty of our standards reported in the last …
Number of citations: 20 www.sciencedirect.com
MG Moshonas, ED Lund, RE Berry… - Journal of Agricultural …, 1972 - ACS Publications
… The compounds ethyl 3-hydroxyhexanoate and valencene were only found in the aqueous … Components characteristic of the interior of the fruit, such as ethyl 3-hydroxyhexanoate, pre…
Number of citations: 26 pubs.acs.org
A Buettner, P Schieberle - Journal of Agricultural and Food …, 2001 - ACS Publications
… Determination of the enantiomeric composition of ethyl 3-hydroxyhexanoate and methyl 3-hydroxyhexanoate was performed on the following capillary and using the GC temperature …
Number of citations: 251 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.